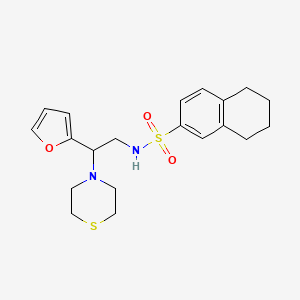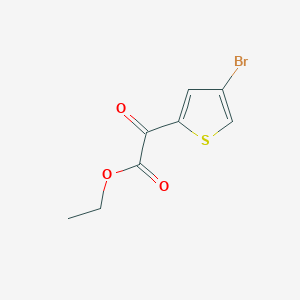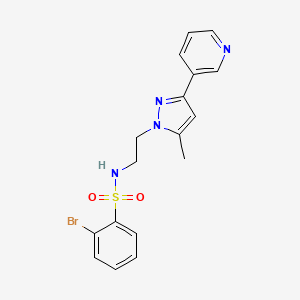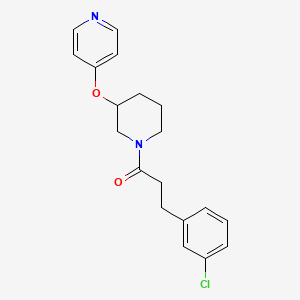
2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The presence of sulfur enhances their pharmacological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Thiazolidine derivatives, which are similar to your compound, have been found to show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .Scientific Research Applications
Biomedical Research Applications
Anti-leishmanial Activity : Thiadiazole derivatives have been evaluated for their potential anti-leishmanial properties against the Leishmania major, a significant step toward developing new treatments for leishmaniasis. The study highlighted the synthesis of novel thiadiazole compounds showing considerable activity against the parasite, indicating the potential of similar structures for therapeutic uses (Tahghighi et al., 2012).
Anti-Helicobacter pylori Activity : Research into 1,3,4-thiadiazole derivatives has uncovered compounds with significant inhibitory activity against Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcer disease. This suggests a potential application of thiadiazole derivatives in treating H. pylori infections (Mohammadhosseini et al., 2009).
Antituberculosis Agents : Some thiadiazole derivatives have been synthesized and tested for their antituberculosis activity, revealing that certain compounds within this class can inhibit the growth of Mycobacterium tuberculosis. This demonstrates the potential of thiadiazole derivatives in contributing to the development of new antituberculosis drugs (Foroumadi et al., 2004).
Chemical and Material Science Applications
Synthesis Methodologies : The research into 1,2,4-thiadiazole derivatives includes exploring various synthetic methodologies, such as oxidative dimerization of thioamides, offering insights into efficient chemical synthesis processes that could be applied broadly in the synthesis of related compounds (Takikawa et al., 1985).
Photodynamic Therapy (PDT) : Certain thiadiazole derivatives have been investigated for their photophysical and photochemical properties, demonstrating potential as photosensitizers in PDT for cancer treatment. This suggests that similar compounds could be engineered for enhanced PDT efficacy (Pişkin et al., 2020).
Anticancer Activity : Studies have also been conducted on thiadiazole derivatives for their potential anticancer properties, with some compounds showing promising activity against various cancer cell lines. This opens up possibilities for the development of new anticancer agents based on thiadiazole structures (Tiwari et al., 2017).
properties
IUPAC Name |
2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-5-2-3-8-14(11)15(22)18-16-19-20-17(26-16)25-10-12-6-4-7-13(9-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDDRRJNKMOXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)
![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)



![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)
![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)
![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)


